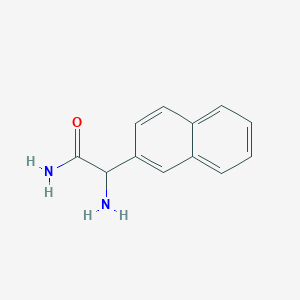

2-Amino-2-(naphthalen-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMRCMIBYDSIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874912-72-8 | |

| Record name | 2-amino-2-(naphthalen-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Naphthalen 2 Yl Acetamide

Retrosynthetic Strategies for 2-Amino-2-(naphthalen-2-yl)acetamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. researchgate.net For this compound, several disconnections are plausible, leading to distinct synthetic routes.

Key Disconnections and Precursor Identification

The most common retrosynthetic disconnections for α-amino amides involve the amide bond, the Cα-N bond, or a multicomponent approach that forms the α-amino nitrile intermediate. researchgate.netyoutube.com

Strategy 1: Amide Bond Disconnection This approach disconnects the amide C-N bond, identifying 2-amino-2-(naphthalen-2-yl)acetic acid and ammonia (B1221849) as the immediate precursors. The amino acid itself can be further disconnected, suggesting a synthesis from 2-(naphthalen-2-yl)acetic acid via α-bromination followed by amination.

Strategy 2: Strecker Synthesis Disconnection A powerful and convergent approach is the Strecker synthesis, a three-component reaction. wikipedia.orgmdpi.comorganic-chemistry.orgmasterorganicchemistry.com This disconnection breaks the molecule down to naphthalene-2-carbaldehyde, an ammonia source (like ammonium (B1175870) chloride), and a cyanide source (like potassium cyanide). masterorganicchemistry.com The resulting α-aminonitrile is then hydrolyzed to the target amide. This is often one of the most cost-effective methods for producing α-amino acids and their derivatives. acs.org

Strategy 3: Glycine (B1666218) Equivalent Alkylation This strategy involves the alkylation of a glycine enolate equivalent with a suitable naphthalenyl electrophile. While synthetically useful, this approach can be more complex to execute effectively for this specific target.

A summary of these primary retrosynthetic pathways and their key precursors is detailed in the table below.

| Strategy | Key Disconnection | Primary Precursors |

| Amide Formation | C(O)-NH₂ bond | 2-Amino-2-(naphthalen-2-yl)acetic acid, Ammonia |

| Strecker Synthesis | Cα-CN, Cα-NH₂ bonds | Naphthalene-2-carbaldehyde, Ammonia, Cyanide |

| α-Halogenation/Amination | Cα-Br bond | 2-Bromo-2-(naphthalen-2-yl)acetamide, Ammonia |

This table outlines the principal retrosynthetic pathways for synthesizing this compound, identifying the key bond disconnections and the resulting precursor molecules.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol is paramount in the synthesis of chiral molecules. For this compound, which contains a stereocenter at the α-carbon, enantioselective synthesis is crucial for accessing single enantiomers. This can be accomplished through the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture. nih.gov

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of α-amino acids, auxiliaries such as Evans' oxazolidinones or those derived from phenylglycine can be effective. acs.orgresearchgate.netresearchgate.net For instance, (R)-phenylglycine amide can be used as a chiral auxiliary in a Strecker reaction, leading to the formation of a diastereomerically enriched α-amino nitrile, which can then be converted to the desired enantiomerically pure product. acs.org

Catalytic Asymmetric Methods: The development of catalytic asymmetric reactions represents a significant advancement in organic synthesis. researchgate.netrsc.org An asymmetric Strecker reaction can be performed using a chiral catalyst, such as a chiral zirconium or titanium complex, to directly produce an enantioenriched α-aminonitrile from naphthalene-2-carbaldehyde. researchgate.netresearchgate.net Another approach involves the catalytic asymmetric alkylation of a glycine Schiff base complexed with a metal like Ni(II), which allows for the stereocontrolled introduction of the naphthyl group. nih.govehu.es Chiral aldehyde catalysis has also emerged as a powerful tool for the asymmetric functionalization of amino acid derivatives. frontiersin.org

Resolution Techniques for Enantiomers of this compound

When a racemic mixture is synthesized, resolution techniques are employed to separate the enantiomers.

Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer can then be liberated from the purified diastereomeric salt.

Enzymatic Resolution: Enzymes, particularly lipases and amidases, can be highly enantioselective and are used for kinetic resolution. nih.govgoogle.com For example, an amino acid amidase could selectively hydrolyze one enantiomer of racemic this compound to the corresponding amino acid, leaving the unreacted amide enantiomer in high enantiomeric excess. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. researchgate.netyakhak.orgacs.org Polysaccharide-based CSPs are commonly used for the resolution of chiral amines and amino acid derivatives. yakhak.org

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

To ensure an efficient and scalable synthesis, reaction conditions must be carefully optimized. Key parameters include the choice of solvent and the reaction temperature, which can significantly impact reaction rate, yield, and purity. researchgate.net

Solvent Effects and Temperature Optimization

The choice of solvent can dramatically influence the outcome of a chemical reaction. acs.orgnih.gov For instance, in a nucleophilic substitution reaction, such as the amination of an α-halo acetamide (B32628) precursor, polar aprotic solvents like DMF or acetonitrile (B52724) often accelerate the reaction rate compared to nonpolar solvents. mdpi.comresearchgate.net In amidation reactions that generate water as a byproduct, a solvent that allows for azeotropic removal of water, such as toluene (B28343) or p-cymene, can drive the reaction to completion. acs.org

Temperature is another critical variable. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts or decomposition of reactants and products. rsc.org Optimization typically involves running the reaction at various temperatures to find a balance between a reasonable reaction time and a clean reaction profile with high yield.

The following table provides a hypothetical example of an optimization study for the amidation of 2-bromo-2-(naphthalen-2-yl)acetamide with ammonia.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 (Room Temp.) | 24 | 35 |

| 2 | Acetonitrile | 25 (Room Temp.) | 24 | 55 |

| 3 | Acetonitrile | 60 | 8 | 82 |

| 4 | N,N-Dimethylformamide (DMF) | 25 (Room Temp.) | 12 | 75 |

| 5 | N,N-Dimethylformamide (DMF) | 60 | 4 | 91 |

| 6 | N,N-Dimethylformamide (DMF) | 80 | 4 | 88 (decomposition observed) |

This interactive table illustrates a hypothetical optimization process. The data shows that DMF at 60°C provides the highest yield in the shortest time without significant decomposition, representing the optimal conditions in this example.

Catalyst Selection and Loading Studies

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalysts for both the Strecker reaction and the subsequent hydrolysis step. Catalyst loading is a critical parameter that is often optimized to maximize yield and minimize reaction times and potential side reactions.

For the initial Strecker synthesis of 2-amino-2-(naphthalen-2-yl)acetonitrile (B3255263) from 2-naphthaldehyde (B31174), a variety of catalysts can be employed. These can be broadly categorized as Lewis acids, Brønsted acids, and organocatalysts. The catalyst's role is to activate the carbonyl group of the aldehyde, facilitating the formation of the intermediate imine, which is then attacked by the cyanide nucleophile.

Lewis Acid Catalysis: Lewis acids such as palladium(II) complexes have been shown to be effective catalysts for the Strecker reaction of aromatic aldehydes. For instance, an N-heterocyclic carbene (NHC)-amidate palladium(II) complex has been utilized as a Lewis acid catalyst for the one-pot, three-component Strecker reaction of various aldehydes and amines with trimethylsilyl (B98337) cyanide (TMSCN). While specific studies on 2-naphthaldehyde are not extensively detailed in readily available literature, the general applicability to aromatic aldehydes suggests its potential utility. Optimization of catalyst loading is crucial; typically, loadings in the range of 1-5 mol% are explored to find the optimal balance between reaction rate and catalyst cost.

Organocatalysis: Organocatalysts offer a metal-free alternative for the Strecker reaction. Chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, can be employed to achieve asymmetric synthesis, although for the preparation of a racemic mixture of this compound, achiral organocatalysts are sufficient. For example, N,N-dimethylcyclohexylamine has been used as a Lewis base catalyst in the three-component Strecker reaction of aldehydes and ketones in water. Catalyst loading for organocatalysts can vary, with typical ranges from 5 to 20 mol% being investigated to optimize the reaction.

Hydrolysis Catalyst Selection: The selective hydrolysis of the intermediate, 2-amino-2-(naphthalen-2-yl)acetonitrile, to the desired amide requires careful catalyst selection to avoid the formation of the carboxylic acid byproduct. Both acid and base-catalyzed methods can be employed.

Acid-Catalyzed Hydrolysis: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) has been reported for the facile and highly selective conversion of both aliphatic and aromatic nitriles to their corresponding amides. The reaction conditions, including the ratio of acids and the temperature, would need to be carefully optimized for the specific substrate.

Base-Catalyzed Hydrolysis: Aqueous solutions of sodium hydroxide (B78521) (NaOH) can also mediate the selective hydration of aromatic nitriles to amides. The concentration of the base and the reaction temperature are key parameters to control the selectivity towards the amide.

The following interactive data table provides a hypothetical representation of catalyst loading studies for the Strecker reaction of 2-naphthaldehyde, based on general findings for aromatic aldehydes.

| Catalyst Type | Catalyst Example | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield of Aminonitrile (%) |

| Lewis Acid | Pd(II)-NHC Complex | 1 | Dichloromethane | 24 | 85 |

| Lewis Acid | Pd(II)-NHC Complex | 2.5 | Dichloromethane | 18 | 92 |

| Lewis Acid | Pd(II)-NHC Complex | 5 | Dichloromethane | 12 | 95 |

| Organocatalyst | N,N-dimethylcyclohexylamine | 5 | Water | 36 | 75 |

| Organocatalyst | N,N-dimethylcyclohexylamine | 10 | Water | 24 | 88 |

| Organocatalyst | N,N-dimethylcyclohexylamine | 20 | Water | 18 | 91 |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the environmental benignity of the process.

Solvent-Free Reactions and Aqueous Media

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. The Strecker reaction, the first step in the synthesis of this compound, is amenable to being carried out under solvent-free conditions or in aqueous media.

Solvent-Free Conditions: The three-component Strecker reaction of aldehydes and ketones can be efficiently conducted in the absence of a solvent, often with the aid of a solid-supported catalyst or by simply grinding the reactants together. For instance, a sulfonic acid-functionalized nanoporous carbon catalyst has been used for the one-pot, three-component synthesis of α-aminonitriles at room temperature under solvent-free conditions. This approach minimizes solvent waste and can lead to simpler product isolation.

Aqueous Media: Water is an environmentally benign and inexpensive solvent. The Strecker reaction has been successfully performed in water, sometimes with the aid of a catalyst that is active in an aqueous environment. The use of N,N-dimethylcyclohexylamine as a Lewis base catalyst has been reported for the Strecker reaction of aldehydes and ketones on water. nih.gov This approach avoids the use of hazardous organic solvents and aligns with the principles of green chemistry.

The following table illustrates the potential benefits of employing green chemistry approaches in the Strecker reaction of an aromatic aldehyde like 2-naphthaldehyde.

| Reaction Condition | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Green Chemistry Advantage |

| Conventional | Pd(II)-NHC Complex | Dichloromethane | 12 | 95 | High Yield |

| Solvent-Free | Sulfonic acid catalyst | None | 2 | 92 | Elimination of organic solvent, reduced waste |

| Aqueous Media | N,N-dimethylcyclohexylamine | Water | 24 | 88 | Use of a benign solvent, safer reaction conditions |

Atom Economy and Waste Reduction Strategies

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Strecker reaction is inherently an addition reaction, which generally exhibits high atom economy as all the atoms of the reactants (aldehyde, ammonia, and cyanide) are incorporated into the α-aminonitrile product. The subsequent hydrolysis of the nitrile to the amide also has a high atom economy, with the only other reactant being a molecule of water. Maximizing atom economy is a fundamental principle of green chemistry, as it directly relates to minimizing waste generation.

Waste Reduction Strategies: Beyond maximizing atom economy, several other strategies can be employed to reduce waste in the synthesis of this compound:

One-Pot Synthesis: Combining the Strecker reaction and the subsequent hydrolysis step into a one-pot procedure, without the isolation of the intermediate aminonitrile, can significantly reduce solvent usage and waste generated from purification steps.

Use of Safer Reagents: While the Strecker reaction traditionally uses highly toxic hydrogen cyanide, alternative and safer cyanide sources such as trimethylsilyl cyanide (TMSCN) or the use of in situ generated cyanide from less hazardous salts can improve the safety profile of the synthesis.

By carefully selecting catalysts and reaction conditions, and by implementing green chemistry principles such as the use of benign solvents, solvent-free conditions, and maximizing atom economy, the synthesis of this compound can be made more environmentally sustainable.

Mechanistic Investigations and Reaction Pathways Involving 2 Amino 2 Naphthalen 2 Yl Acetamide

Elucidation of Formation Mechanisms for 2-Amino-2-(naphthalen-2-yl)acetamide

The formation of α-amino amides such as this compound can be conceptualized through several synthetic strategies. A common approach involves the Strecker synthesis or related methodologies, starting from 2-naphthaldehyde (B31174). In a classical Strecker synthesis, the aldehyde would react with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. Amidation of this amino acid would then yield the target compound.

Alternatively, multicomponent reactions offer an efficient pathway. For instance, a Passerini or Ugi reaction involving 2-naphthaldehyde, an amine, an isocyanide, and a carboxylic acid could potentially be adapted to form precursors to the target molecule.

Another plausible route involves the amination of a 2-halo-2-(naphthalen-2-yl)acetamide precursor. The specific reagents and conditions for such a reaction would need to be optimized to ensure selective substitution at the α-position.

Specific kinetic data and transition state analyses for the formation of this compound are not available in the reviewed literature. However, a general kinetic evaluation for reactions forming similar compounds, such as the reaction of hydroxylamine (B1172632) with acetamide (B32628), has been studied using techniques like online infrared spectroscopy and pH profile analysis. researchgate.net Such studies typically determine reaction order, rate constants at various temperatures, and activation energies. researchgate.net

For any proposed synthetic route to this compound, the reaction kinetics would be influenced by factors such as reactant concentrations, temperature, solvent polarity, and the presence of catalysts. For example, in a nucleophilic substitution reaction to introduce the amino group, the rate would depend on the nature of the leaving group and the nucleophilicity of the aminating agent.

Transition state analysis, often performed using computational chemistry methods, would provide insights into the geometry and energy of the transition state structure. This information is crucial for understanding the reaction mechanism at a molecular level and for optimizing reaction conditions. For multicomponent reactions, the transition state analysis can be complex due to the concerted or stepwise nature of multiple bond-forming events.

Reactivity of the Amine Functionality in this compound

The primary amine group in this compound is a key site of reactivity, capable of acting as a nucleophile and a base. Its reactivity is influenced by the electronic and steric effects of the adjacent naphthalene (B1677914) ring and the acetamide group.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. The nucleophilicity of amines generally follows the trend of secondary > primary > tertiary, though this can be influenced by steric hindrance. masterorganicchemistry.com The amine in this compound is expected to participate in a variety of nucleophilic substitution and addition reactions.

Derivatization of the amine functionality is a common strategy in medicinal chemistry and for analytical purposes. sigmaaldrich.comnih.govactascientific.comresearchgate.net Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions can be used to modify the physicochemical properties of the molecule or to introduce labels for analytical detection. sigmaaldrich.comnih.govactascientific.comresearchgate.net

Table 1: Potential Derivatization Reactions of the Amine Functionality

| Reactant Class | Product Class |

| Acyl Halide/Anhydride (B1165640) | Amide |

| Alkyl Halide | Secondary/Tertiary Amine |

| Aldehyde/Ketone | Imine (Schiff Base) |

| Sulfonyl Chloride | Sulfonamide |

The amine group can accept a proton, acting as a Brønsted-Lowry base. The basicity of the amine is quantified by the pKa of its conjugate acid. The pKa value is influenced by the electronic environment of the nitrogen atom. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. The naphthalene ring is generally considered to be weakly electron-withdrawing or electron-donating depending on the position of substitution.

The basicity of the amine in this compound would determine its protonation state at a given pH. This is a critical factor in its solubility, biological activity, and interaction with other molecules. Experimental determination of the pKa would typically involve titration with a standard acid and monitoring the pH change.

Reactivity of the Amide Moiety in this compound

The amide functional group is generally less reactive than the amine group due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, it can undergo reactions under specific conditions, most notably hydrolysis and transamidation.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield the corresponding carboxylic acid and amine. This reaction is typically slow under neutral conditions but can be accelerated by acidic or basic catalysis and elevated temperatures.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The rate of hydrolysis can be influenced by neighboring groups. For instance, studies on peptide-polymer conjugates have shown that the charge of adjacent amino acids can significantly modulate the hydrolysis rate of ester bonds, a principle that may have parallels in amide hydrolysis. rsc.org

Transamidation: This reaction involves the exchange of the amine portion of an amide with another amine. Transamidation reactions are often challenging due to the low reactivity of the amide bond. researchgate.net However, various catalytic systems, including those based on iron(III), have been developed to facilitate this transformation. nih.gov The mechanism often involves activation of the amide carbonyl group to make it more susceptible to nucleophilic attack by the incoming amine. nih.gov

Table 2: Reactions of the Amide Moiety

| Reaction | Conditions | Products |

| Hydrolysis | Acid or Base, Heat | 2-Amino-2-(naphthalen-2-yl)acetic acid + Ammonia |

| Transamidation | Catalyst, Amine (R-NH2) | N-substituted this compound + Ammonia |

Reduction and Modification of the Carbonyl Group

The acetamide functionality in this compound presents a site for various chemical transformations, most notably the reduction of the carbonyl group. As an α-amino amide, its reactivity is analogous to that of N-protected amino acids and simple amides.

Reduction to Diamines: The complete reduction of the amide carbonyl group to a methylene (B1212753) group is a significant transformation, converting the α-amino amide into a 1,2-diamine. This reaction typically requires powerful reducing agents capable of reducing the resonance-stabilized amide bond. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄). To enhance the reactivity of the amide, a Lewis acid such as titanium tetrachloride (TiCl₄) can be used as an activator. The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent reduction by the hydride reagent proceeds to furnish the corresponding amine. For this compound, this pathway would yield 1-(naphthalen-2-yl)ethane-1,2-diamine. A key advantage of such methods is the potential for retention of stereochemical integrity at the α-carbon, which is crucial for chiral molecules researchgate.net.

Other Carbonyl Modifications: Beyond complete reduction, the carbonyl group can undergo other modifications. Standard acidic or basic hydrolysis will cleave the amide bond, yielding the corresponding α-amino acid, 2-amino-2-(naphthalen-2-yl)acetic acid, and ammonia. Furthermore, dehydration of the primary amide group, typically using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), can yield the corresponding α-amino nitrile, 2-amino-2-(naphthalen-2-yl)acetonitrile (B3255263). However, the presence of the adjacent free amino group may complicate these reactions, potentially requiring a protection-deprotection sequence.

The following table summarizes potential transformations of the carbonyl group in this compound based on established chemical principles.

| Reagent(s) | Transformation Type | Potential Product |

| 1. TiCl₄, 2. LiAlH₄ | Amide Reduction | 1-(Naphthalen-2-yl)ethane-1,2-diamine |

| H₃O⁺, Δ | Amide Hydrolysis | 2-Amino-2-(naphthalen-2-yl)acetic acid |

| P₂O₅, Δ | Dehydration | 2-Amino-2-(naphthalen-2-yl)acetonitrile |

Influence of the Naphthalene Ring on the Reactivity Profile of this compound

The naphthalene ring is not a passive scaffold; its electronic and steric properties significantly dictate the reactivity of the adjacent amino and acetamide functional groups.

Electronic and Steric Effects

Electronic Effects: The naphthalene ring is an electron-rich aromatic system that influences the adjacent chiral center through a combination of inductive and resonance effects. As a substituent, the 2-naphthyl group can donate electron density to the side chain, which can stabilize potential cationic intermediates at the α-carbon. This electron-donating nature also modulates the pKa values of the α-amino group and the N-H protons of the amide, affecting their nucleophilicity and acidity, respectively numberanalytics.com. The electronic properties of the related 2-naphthylmethyl group have been utilized in the context of protecting groups in carbohydrate synthesis, where its stability and cleavage are governed by the electronic nature of the ring system mdpi.comacs.org.

Steric Effects: The steric bulk of the naphthalene moiety is a dominant factor in the reactivity of this compound. Compared to a phenyl ring, the fused-ring structure of naphthalene is more rigid and imposes greater steric hindrance canterbury.ac.nz. This steric congestion can impede the approach of reagents to the α-carbon, the amino group, and the amide. Consequently, reactions such as N-alkylation, N-acylation, or any transformation involving the sterically crowded α-position may exhibit slower reaction rates compared to less hindered analogues canterbury.ac.nzacs.org. This steric shielding can, in some cases, be exploited to enhance selectivity in reactions by directing reagents to less hindered sites of the molecule.

Aromatic Substitutions and Functionalization

The naphthalene ring itself is a substrate for functionalization, most commonly through electrophilic aromatic substitution (EAS). The position of substitution on the naphthalene nucleus is governed by the intrinsic reactivity of its different positions and the directing effect of the existing 2-[CH(NH₂)(CONH₂)] substituent.

Regioselectivity: In unsubstituted naphthalene, electrophilic attack is kinetically favored at the C1 (α) position over the C2 (β) position. This preference is due to the formation of a more stable carbocation intermediate (a Wheland intermediate) for α-substitution, which can be resonance-stabilized while preserving a complete benzene (B151609) ring within its structure wordpress.com.

The side chain at the C2 position, -CH(NH₂)CONH₂, is classified as an alkyl-type group. Such groups are generally electron-donating through induction (+I effect) and are known to be activating, ortho-, para-directing groups in electrophilic aromatic substitution youtube.com. For a substituent at the C2 position of naphthalene, the primary "ortho" position is C1, and the other is C3. Given the high intrinsic reactivity of the C1 position, electrophilic substitution is strongly predicted to occur at this site wordpress.comresearchgate.net. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to yield the corresponding 1-substituted-2-(naphthalen-2-yl)acetamide derivatives as the major products.

In certain cases, such as sulfonation, reaction conditions can influence the product distribution. At lower temperatures, the kinetically favored 1-sulfonic acid product is formed, while at higher temperatures, the reaction becomes reversible, leading to the thermodynamically more stable 2-sulfonic acid product wordpress.com. However, with an existing substituent at C2, the directing effects would strongly favor substitution at C1 or C3.

The table below outlines the predicted major products for several common electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-(1-nitro-naphthalen-2-yl)acetamide |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-(1-bromo-naphthalen-2-yl)acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Amino-2-(1-acyl-naphthalen-2-yl)acetamide |

| Sulfonation (Kinetic) | conc. H₂SO₄, low temp. | 2-(Amino(carbamoyl)methyl)naphthalene-1-sulfonic acid |

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 2 Naphthalen 2 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-Amino-2-(naphthalen-2-yl)acetamide, NMR provides an unambiguous confirmation of the chemical structure and offers insights into its dynamic behavior.

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial and fundamental information about the molecular framework. The ¹H NMR spectrum is expected to display characteristic signals for the protons of the naphthalene (B1677914) ring, typically in the aromatic region (δ 7.0-8.5 ppm). Due to the asymmetry of the 2-substituted naphthalene, the aromatic protons would appear as a complex set of multiplets. A key signal would be the methine proton (CH) adjacent to the stereocenter, which would likely appear as a singlet or a finely coupled multiplet in the upfield region. The protons of the primary amine (NH₂) and the amide (CONH₂) would present as broad signals, the chemical shifts of which are dependent on solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the acetamide (B32628) group is expected to resonate significantly downfield (δ 170-180 ppm). The carbons of the naphthalene ring will appear in the aromatic region (δ 120-140 ppm), with the quaternary carbons showing characteristically different intensities compared to the protonated carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, which is instrumental in assigning the protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the naphthalene ring, the methine carbon, and the acetamide group.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Naphthalene Aromatic Protons | 7.20 - 8.10 (m) | 125.0 - 135.0 | Aromatic H → Aromatic C |

| Methine (CH) | ~4.50 (s) | ~55.0 | CH → Naphthalene C, CH → C=O |

| Amine (NH₂) | 2.5 - 4.0 (br s) | - | - |

| Amide (NH₂) | 5.5 - 7.0 (br s) | - | - |

| Carbonyl (C=O) | - | ~175.0 | - |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) could be employed to study the conformational flexibility of this compound. Restricted rotation around the single bond connecting the naphthalene moiety to the chiral center could lead to the existence of different rotational isomers (rotamers). At room temperature, the rotation might be fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, the rate of rotation could be slowed down, potentially leading to the decoalescence of signals in the ¹H or ¹³C NMR spectra. The observation of separate signals for each rotamer at low temperatures would allow for the determination of the energy barrier to rotation, providing valuable information about the molecule's conformational preferences.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorption Frequencies and Band Assignments

The IR spectrum of this compound is expected to show several distinct absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine and the amide group would typically appear as a broad band or multiple sharp peaks in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong and characteristic absorption expected around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be observed near 1600 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring will produce a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum, which can be a useful tool for confirming the aromatic system. The C=O stretch is also Raman active. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.govresearchgate.net

Interactive Data Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Amine (NH₂) & Amide (NH₂) | 3400 - 3200 | 3400 - 3200 | Medium-Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | Naphthalene | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C=O Stretch (Amide I) | Acetamide | ~1650 | ~1650 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | Naphthalene | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| N-H Bend (Amide II) | Acetamide | ~1600 | Weak | Medium |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous validation of the molecular formula of this compound. The molecular formula of this compound is C₁₂H₁₂N₂O, which corresponds to a theoretical exact mass. HRMS provides a highly accurate mass measurement, typically with an error of less than 5 ppm, which allows for the confirmation of the elemental composition and rules out other potential structures with the same nominal mass. The observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ with the expected high-resolution mass would provide strong evidence for the compound's identity.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the structure. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the chiral center. For example, the loss of the acetamide group (-CH₂CONH₂) or the amino group (-NH₂) would lead to characteristic fragment ions. Another prominent fragmentation would be the cleavage of the bond between the naphthalene ring and the acetamide-bearing carbon, resulting in a naphthalenyl-containing fragment and an amino-acetamide fragment. The analysis of these fragmentation patterns provides a fingerprint of the molecule and confirms the connectivity of its different parts. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules. In a typical experiment, the parent molecule is ionized and selected, then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the molecule's structure.

For this compound (Molecular Weight: 200.24 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 201.25. Key fragmentation pathways would likely involve the cleavage of the amide and the bond between the chiral center and the naphthalene ring.

Expected Fragmentation Data:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Structure |

| ~201.25 | [M+H-NH₃]⁺ | Ammonia (B1221849) (NH₃) | Naphthalen-2-yl-acetylium ion |

| ~201.25 | [M+H-CONH₂]⁺ | Formamide radical | Naphthalen-2-yl-aminomethylium ion |

| ~201.25 | [C₁₀H₇CHNH₂]⁺ | Acetamide | 2-amino-2-(naphthalen-2-yl)methylium ion |

| ~201.25 | [C₁₀H₇]⁺ | 2-aminoacetamide | Naphthyl cation |

Note: This table is predictive and based on general fragmentation rules for similar structures. Actual experimental data is required for confirmation.

The fragmentation would be influenced by the proton affinity of the different nitrogen atoms. The primary amine is generally more basic than the amide nitrogen, suggesting that initial protonation would likely occur there, directing the subsequent fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. To date, the crystal structure of this compound has not been deposited in major crystallographic databases.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group. This information defines the fundamental repeating unit of the crystal lattice. The packing of molecules within this unit cell would likely be governed by a combination of van der Waals forces and more specific intermolecular interactions, such as hydrogen bonding and potential π–π stacking of the naphthalene rings.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂O |

| Formula Weight | 200.24 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. The values are currently undetermined.

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment

Since this compound possesses a stereocenter at the carbon atom bearing the amino and naphthalene groups, it is a chiral molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration (R or S) of its enantiomers. These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively.

The naphthalene ring in the molecule serves as a strong chromophore. The electronic transitions of this aromatic system are sensitive to the chiral environment. In particular, the Exciton Chirality Method could be a powerful tool for stereochemical assignment, especially if the molecule can be derivatized to introduce a second chromophore. This method relies on the through-space interaction of two or more chromophores, which leads to a characteristic split CD signal (a bisignate Cotton effect). The sign of this signal (positive or negative) is directly related to the helical arrangement of the interacting chromophores, and thus to the absolute configuration of the stereocenter(s) that dictate their orientation.

For the underivatized molecule, the CD spectrum would be dominated by the electronic transitions of the naphthalene chromophore (typically in the UV region, ~220-300 nm). The sign and intensity of the observed Cotton effects could potentially be correlated to the absolute configuration by applying empirical rules developed for similar classes of compounds, or through comparison with computationally predicted CD spectra using time-dependent density functional theory (TD-DFT).

Computational and Theoretical Chemistry Studies of 2 Amino 2 Naphthalen 2 Yl Acetamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental for exploring the electronic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For 2-Amino-2-(naphthalen-2-yl)acetamide, calculations would reveal how the naphthalene (B1677914) and acetamide (B32628) moieties influence the frontier orbitals. It would be expected that the π-system of the naphthalene ring would significantly contribute to the HOMO, while the electron-withdrawing nature of the acetamide group could influence the LUMO.

Hypothetical Data Table for HOMO-LUMO Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table presents hypothetical values to illustrate the expected output of such a study.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the oxygen and nitrogen atoms of the acetamide group would be expected to show negative electrostatic potential, making them likely sites for hydrogen bonding. The aromatic naphthalene ring would also exhibit regions of negative potential above and below the plane of the rings.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the behavior of this compound in different solvents (e.g., water, ethanol, DMSO) to understand how solvent interactions affect its three-dimensional structure. The simulations would reveal the preferred conformations of the molecule in various environments and the stability of intramolecular hydrogen bonds.

If this compound were being investigated as a potential drug candidate, MD simulations would be crucial for studying its interaction with a target protein. These simulations can predict the binding mode of the ligand in the protein's active site and calculate the binding free energy, providing insights into the stability and strength of the protein-ligand complex. mdpi.com The dynamics of the interaction, including the role of key amino acid residues, could also be elucidated.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra.

Hypothetical Data Table for Predicted Spectroscopic Properties

| Spectroscopic Technique | Predicted Wavelength/Frequency |

|---|---|

| UV-Vis (λmax) | 280 nm |

| IR (C=O stretch) | 1680 cm⁻¹ |

| ¹H NMR (NH₂) | 7.5 ppm |

This table presents hypothetical values to illustrate the expected output of such a study.

For this compound, DFT calculations could predict its UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed peaks. The vibrational frequencies from IR and Raman spectroscopy could also be calculated, aiding in the assignment of the experimental vibrational bands. Furthermore, NMR chemical shifts can be predicted to assist in the structural elucidation of the molecule.

Calculated NMR Chemical Shifts and Coupling Constants

Currently, there are no published studies detailing the calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Theoretical calculations, typically employing DFT methods, are a standard approach for predicting these parameters, which are invaluable for the structural elucidation of novel compounds. Such calculations would involve optimizing the molecular geometry of this compound and then using a suitable level of theory and basis set to compute the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, usually referenced against a standard compound like tetramethylsilane (TMS).

A hypothetical data table of calculated versus experimental chemical shifts would be the expected output of such a study, providing a powerful tool for chemists to confirm the synthesis and structure of the molecule.

Vibrational Frequencies and Intensities

Similar to the NMR data, specific computational studies on the vibrational frequencies and intensities of this compound are not found in the current body of scientific literature. The calculation of these properties, which correspond to infrared (IR) and Raman spectra, is also typically performed using DFT. The process involves a frequency calculation on the optimized geometry of the molecule to determine the energies of its vibrational modes.

The resulting data, often presented in a table format, would list the calculated vibrational frequencies (in cm⁻¹), their corresponding intensities, and the assignment of each frequency to a specific molecular motion (e.g., N-H stretch, C=O stretch, aromatic C-H bend). This information is crucial for the interpretation of experimental vibrational spectra.

QSAR (Quantitative Structure-Activity Relationship) Modeling with this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, allowing for the prediction of the activity of new compounds based on their structural features. However, no QSAR models specifically developed for or including analogs of this compound have been reported.

The development of a QSAR model for analogs of this compound would first involve the synthesis and biological testing of a series of related compounds. Subsequently, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity.

Model validation is a critical step in this process, involving techniques like cross-validation and the use of an external test set to ensure the model's predictive power. The ultimate goal is to create a robust model that can accurately predict the activity of new, untested analogs.

Reaction Pathway Modeling and Transition State Search for this compound Transformations

The study of reaction mechanisms at a molecular level is greatly aided by computational methods that can map out the potential energy surface of a chemical reaction. This includes locating transition states, which are the energy maxima along the reaction coordinate. To date, there are no published computational studies on the reaction pathways and transition states for chemical transformations involving this compound.

Such a study would be highly valuable for understanding the reactivity of this compound and for optimizing reaction conditions for its synthesis or derivatization. Computational techniques would be employed to model the interaction of this compound with various reagents and to calculate the energy barriers associated with different possible reaction pathways.

Biological and Biochemical Investigations of 2 Amino 2 Naphthalen 2 Yl Acetamide and Its Derivatives

Enzyme Inhibition and Activation Studies

Investigations into the enzyme inhibitory and activation potential of 2-Amino-2-(naphthalen-2-yl)acetamide derivatives have revealed activities against several important enzyme targets.

Determination of Kinetic Parameters (IC50, Ki)

Specific kinetic parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), have been determined for various derivatives.

One study identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase (B13392206) N (APN, EC 3.4.11.2), an enzyme implicated in angiogenesis. This compound demonstrated a Ki value of 3.5 μM.

Another area of investigation has been the inhibition of butyrylcholinesterase (BChE), a target in the management of Alzheimer's disease. A series of substituted acetamide (B32628) derivatives were synthesized and evaluated for their BChE inhibitory activity. Among them, compound 8c (the full structure of which was detailed in the study) showed the highest inhibition with an IC50 value of 3.94 μM. nih.gov Kinetic analysis indicated that this compound acts as a mixed-type inhibitor of BChE. nih.gov

Derivatives of N-(naphthalen-2-yl)acetamide bearing a quinolin-2(1H)-one moiety have been evaluated for their antiproliferative activities against various human cancer cell lines. One of the most active compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited an IC50 value of 0.6 μM against the NPC-TW01 nasopharyngeal carcinoma cell line. nih.gov

The table below summarizes the inhibitory activities of selected derivatives.

| Compound Name | Target Enzyme/Cell Line | IC50/Ki Value |

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Aminopeptidase N (APN) | Ki = 3.5 μM |

| Substituted acetamide derivative 8c | Butyrylcholinesterase (BChE) | IC50 = 3.94 μM nih.gov |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (nasopharyngeal carcinoma) | IC50 = 0.6 μM nih.gov |

Specificity and Selectivity Profiling

The specificity and selectivity of these derivatives are crucial for their potential as therapeutic agents. For instance, the derivative N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrated very specific cytotoxicity against human nasopharyngeal carcinoma (NPC-TW01) cells, with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov This suggests a favorable selectivity profile for cancer cells over normal cells.

Receptor Binding and Ligand Affinity Assays

Competitive Binding Studies

Competitive binding studies are instrumental in determining the affinity of a ligand for a specific receptor by measuring its ability to displace a known radiolabeled ligand. While no direct competitive binding studies for this compound have been identified, research on other naphthalene (B1677914) derivatives highlights their potential to interact with various receptors. For example, certain polyfunctionalized pyridines with a naphthalene moiety have been shown to have high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, with Ki values in the nanomolar range. youtube.com

Radioligand Binding and Fluorescence Polarization Assays

Radioligand binding assays and fluorescence polarization assays are common techniques to characterize ligand-receptor interactions. Although no studies employing these techniques specifically for this compound were found, the broader class of naphthalene derivatives has been investigated for their potential as ligands in receptor studies.

Cell-Based Assays and Mechanistic Studies

Cell-based assays are crucial for understanding the biological effects of a compound in a cellular context and for elucidating its mechanism of action.

Research on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety has provided insights into their cellular effects. The potent derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to inhibit the proliferation of NPC-TW01 cells by altering cell division and causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov

Furthermore, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were designed and synthesized as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4), a potential target in prostate cancer. One of the most promising compounds from this series, 7d (ZX08903), displayed significant antiproliferative activity against prostate cancer cell lines. nih.gov This compound was also shown to suppress colony formation and the expression of the androgen receptor (AR) protein in these cells. nih.gov Mechanistic studies revealed that this derivative can induce apoptosis in prostate cancer cells in a concentration-dependent manner. nih.gov

Investigation of Cellular Uptake and Localization

The cellular uptake and subcellular localization of a compound are critical determinants of its biological activity. For naphthalene-containing compounds, their inherent lipophilicity, conferred by the polycyclic aromatic ring system, is a key factor influencing their ability to cross cellular membranes.

Generally, small molecules with lipophilic characteristics can traverse the lipid bilayer of cell membranes via passive diffusion. However, the presence of polar functional groups, such as the amino and acetamide moieties in this compound, can modulate this property. The interplay between the hydrophobic naphthalene core and the hydrophilic side chain will likely dictate the primary mechanism of cellular entry.

Studies on other naphthalene derivatives, such as naphthalene diimides, have shown rapid cell penetration, with localization observed in the nucleus and nucleolus. nih.gov The proposed mechanisms for the uptake of these related compounds include passive diffusion and facilitated transport. nih.gov The extended π-conjugated system of the naphthalene moiety may also facilitate interactions with membrane components, influencing uptake. nih.gov

Future investigations into the cellular uptake of this compound and its derivatives could employ techniques such as fluorescence microscopy, using fluorescently labeled analogs, or quantitative analysis through methods like high-performance liquid chromatography (HPLC) or mass spectrometry on cell lysates.

Effects on Cellular Pathways and Signaling Cascades

The interaction of small molecules with cellular components can trigger a cascade of events, altering normal signaling pathways. While the specific effects of this compound on cellular pathways have not been elucidated, studies on analogous structures provide some potential avenues of investigation.

Naphthalene derivatives have been shown to exert a range of biological effects by modulating various signaling pathways. For example, certain naphthalene-substituted triazole spirodienones have demonstrated potent antiproliferative activity against cancer cell lines by arresting the cell cycle and inducing apoptosis. nih.gov Specifically, one such compound was found to be effective against triple-negative human breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and a metastatic non-small cell lung carcinoma (A549). nih.gov Another study on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety revealed that the most active compound inhibited the proliferation of nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase of the cell cycle. nih.gov

Furthermore, the 2-amino-acetamide scaffold is present in a variety of biologically active molecules. For instance, ketamine, which contains a related structural motif, is known to exert its rapid antidepressant effects by stimulating mTOR signaling and increasing synaptic protein synthesis. nih.gov This highlights the potential for compounds with this scaffold to interact with key cellular signaling hubs. The KEGG PATHWAY database provides a comprehensive resource for exploring the multitude of cellular pathways that could potentially be affected, including those related to metabolism, genetic information processing, and cellular processes. genome.jp

Given the structural features of this compound, it is plausible that it could interact with various protein targets, such as enzymes or receptors, thereby influencing downstream signaling events. For example, it could potentially modulate pathways involved in cell proliferation, inflammation, or apoptosis. Future research could involve screening the compound against a panel of kinases, proteases, or other enzyme families, as well as employing transcriptomic and proteomic approaches to identify global changes in gene and protein expression in response to treatment.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) and physicochemical properties (SPR) is fundamental to medicinal chemistry and drug discovery. For this compound, systematic modifications of its scaffold can provide valuable insights into the structural requirements for a desired biological effect.

Systematic Modification of this compound Scaffold

The this compound scaffold offers several points for chemical modification to generate a library of analogs for SAR and SPR studies. These modifications can be broadly categorized into three regions: the naphthalene ring, the acetamide moiety, and the amino group.

Naphthalene Ring Modifications: Substituents can be introduced at various positions on the naphthalene ring. These can include electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro, nitro) to probe the effect of electronics on activity. The position of the acetamide group on the naphthalene ring (e.g., 1-yl vs. 2-yl) could also be varied to explore steric and electronic effects.

Acetamide Moiety Modifications: The amide portion of the acetamide group can be substituted with different aryl or alkyl groups. For instance, studies on N-arylacetamide derivatives have shown that the nature of the aryl substituent significantly impacts biological activity. nih.govnih.gov The length of the alkyl chain connecting the naphthalene ring to the amide can also be altered.

Amino Group Modifications: The primary amino group can be alkylated to form secondary or tertiary amines, or it can be acylated to introduce different functional groups. These modifications would alter the basicity and hydrogen bonding capacity of this part of the molecule.

A study on 2-arylacetamide pyridazin-3(2H)-ones as formyl peptide receptor (FPRs) agonists demonstrated how systematic modifications at different positions of the pyridazinone ring and the arylacetamide chain influenced their activity and selectivity for different FPR subtypes. researchgate.net This highlights the importance of exploring a wide chemical space around a core scaffold.

Correlation of Structural Features with Biological Activities

By systematically synthesizing and testing a library of this compound derivatives, correlations between specific structural features and biological activities can be established.

For example, in a series of N-(naphthalen-2-yl)acetamide derivatives evaluated for their antiproliferative activities, the presence of a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy moiety at the 2-position of the acetamide was found to be crucial for high potency against a nasopharyngeal carcinoma cell line. nih.gov This suggests that a bulky, heterocyclic substituent at this position is favorable for this particular activity.

In another study on cyclic sulfonamides with an N-arylacetamide group, the nature and position of substituents on the aryl ring were found to significantly influence their inhibitory activity against α-glucosidase and α-amylase. nih.gov Compounds with chloro, bromo, and methyl substituents demonstrated good inhibition of α-glucosidase, while those with chloro, bromo, and nitro substituents were potent inhibitors of α-amylase. nih.gov

| Modification Site | Example Modification | Potential Impact on Biological Activity |

| Naphthalene Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | Altered electronic properties, potentially affecting receptor binding or enzyme inhibition. |

| Naphthalene Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modified lipophilicity and metabolic stability. |

| Acetamide Moiety | Substitution on the amide nitrogen with different aryl groups | Changes in steric bulk and electronic nature, influencing target interaction. |

| Amino Group | Alkylation to secondary or tertiary amines | Altered basicity and hydrogen bonding capacity, potentially affecting solubility and target binding. |

This compound as a Probe for Biological Systems

The inherent properties of the naphthalene moiety make the this compound scaffold a promising candidate for the development of chemical probes to study biological systems. Specifically, the fluorescent nature of naphthalene can be exploited for the design of fluorescent probes, and the scaffold can be modified to create photoaffinity probes for target identification.

Design of Fluorescent or Photoaffinity Probes

Fluorescent Probes:

Naphthalene and its derivatives are well-known fluorophores, exhibiting fluorescence that can be sensitive to the polarity of their local environment. mdpi.comnih.gov This property makes them attractive for use in fluorescent probes designed to report on changes in biological systems, such as protein conformational changes or binding events.

A fluorescent probe based on the this compound scaffold could be designed by attaching a recognition element for a specific biological target. Upon binding to the target, the local environment of the naphthalene fluorophore would change, leading to a detectable change in its fluorescence properties, such as an increase in intensity (turn-on response) or a shift in the emission wavelength. rsc.org For example, naphthalene-based fluorescent probes have been successfully developed for the detection of metal ions like Mg2+ and Al3+, and for biomolecules like glutathione. rsc.orgnih.gov

The design of such a probe would involve:

Identifying a biological target of interest.

Synthesizing derivatives of this compound with linkers or reactive groups that allow for conjugation to a recognition moiety for the target.

Characterizing the photophysical properties of the resulting probes in the presence and absence of the target to determine their efficacy as sensors.

Photoaffinity Probes:

Photoaffinity labeling is a powerful technique for identifying the cellular targets of a bioactive small molecule. nih.gov A photoaffinity probe is a molecule that contains a photoreactive group, which upon irradiation with light of a specific wavelength, forms a highly reactive intermediate that can covalently bind to nearby molecules, typically the binding pocket of a target protein.

A photoaffinity probe based on the this compound scaffold could be created by incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure. The design would need to ensure that the addition of the photoreactive group does not significantly disrupt the binding of the parent molecule to its target.

The general structure of such a probe would include:

The This compound core as the recognition element.

A photoreactive group (e.g., diazirine, aryl azide).

A reporter tag (e.g., biotin, alkyne) to allow for the detection and isolation of the covalently labeled target protein.

The development of such probes would enable researchers to identify the specific proteins that interact with this compound and its derivatives within a complex biological system, thereby elucidating their mechanism of action.

| Probe Type | Design Principle | Application |

| Fluorescent Probe | Incorporation of a recognition moiety that modulates the fluorescence of the naphthalene core upon target binding. | Real-time monitoring of target concentration or activity in living cells. |

| Photoaffinity Probe | Introduction of a photoreactive group and a reporter tag to the scaffold. | Covalent labeling and subsequent identification of the biological targets of the compound. |

Utility in Target Identification and Validation

The process of identifying the molecular targets of a bioactive compound is a critical step in drug discovery and chemical biology. This process, often referred to as target deconvolution, can be approached through several experimental strategies. Compounds like this compound and its derivatives can be adapted for these techniques, primarily by modifying the core structure to incorporate reporter tags or reactive groups, transforming them into chemical probes.

One of the most common approaches for target identification is affinity-based chemical proteomics . This involves the immobilization of a ligand (a derivative of the bioactive compound) onto a solid support, such as chromatography beads. This "bait" is then used to "fish" for its binding partners from a complex biological sample, like a cell lysate. The proteins that bind to the immobilized ligand are then identified, typically using mass spectrometry. For a compound like this compound, a derivative could be synthesized with a linker arm attached to the acetamide or amino group, which is then connected to the solid support.

Another powerful technique is the use of photo-affinity labeling . In this method, a photo-reactive group is incorporated into the structure of the bioactive compound. When this modified compound is introduced to a biological system and irradiated with UV light, the photo-reactive group forms a covalent bond with any nearby interacting proteins. These covalently labeled proteins can then be identified. The naphthalene moiety itself possesses inherent photochemical properties that can be exploited, or a more specific photo-reactive group can be added to a derivative of this compound.

Furthermore, the intrinsic fluorescence of the naphthalene group can be harnessed to develop fluorescent probes . nih.govresearchgate.net These probes can be used in various assays to monitor the localization of the compound within cells or to detect binding to a target protein through changes in the fluorescent signal. The development of naphthalene-based fluorescent probes is an active area of research for detecting and imaging various biological molecules and ions. nih.govmdpi.com

In the context of validating a potential target, derivatives of this compound can be used to confirm the biological relevance of the identified target. For instance, after a target is identified, further structure-activity relationship (SAR) studies with a library of related derivatives can help to establish whether the binding affinity to the target correlates with the observed biological effect.

A study on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The most potent compound from this series, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, showed a potent IC50 value against the NPC-TW01 human nasopharyngeal carcinoma cell line. nih.gov Subsequent investigation into its mechanism of action revealed that it inhibited cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov While this study did not definitively identify the direct molecular target, it represents a crucial step in target validation by linking the compound's chemical structure to a specific cellular phenotype.

The research findings for this related compound are summarized in the table below:

| Compound Name | Cancer Cell Line | IC50 (µM) |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | H661 | >50 |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Hep3B | >50 |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | A498 | >50 |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | MKN45 | >50 |

This data highlights the specificity of the compound for a particular cancer cell line, which is a key aspect of target validation. Further studies could involve creating derivatives of this compound for use in the target identification techniques described above to elucidate its direct molecular partner.

Design, Synthesis, and Evaluation of Derivatives and Analogs of 2 Amino 2 Naphthalen 2 Yl Acetamide

Amide Functional Group Modifications

The amide bond is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with biological targets. However, it can be susceptible to enzymatic hydrolysis. Modifications to this group aim to enhance metabolic stability, modulate physicochemical properties, and explore new binding interactions.

N-Substitution of the Amide Nitrogen

The introduction of substituents on the amide nitrogen can significantly impact a molecule's properties. This modification can alter lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can influence potency, selectivity, and pharmacokinetic parameters.

In a study on related acetamide (B32628) derivatives, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides were synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. The synthesis involved the coupling of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetic acid with a diverse range of primary and secondary amines. This approach highlights a general strategy for creating a library of N-substituted analogs. For instance, derivatives bearing N-cyclopropyl, N-(2-(pyridin-3-yl)ethyl), and N-(2-fluoro-4-iodophenyl) groups were prepared. The biological evaluation of these compounds revealed that the nature of the N-substituent played a crucial role in their cytotoxic effects.

Table 1: Examples of N-Substituted 2-Oxoacetamide Derivatives and their Biological Activity

| Compound ID | N-Substituent | Biological Activity (IC50, µM) |

| 5a | Cyclopropyl | > 50 |

| 5c | 2-(Pyridin-3-yl)ethyl | 25.8 ± 1.7 (HepG2) |

| 5u | 2-Fluoro-4-iodophenyl | 15.3 ± 1.3 (HepG2) |

Data adapted from studies on analogous acetamide structures.

Replacement of the Amide Carbonyl with Bioisosteric Groups

To improve metabolic stability and explore alternative hydrogen bonding patterns, the amide bond can be replaced with bioisosteric groups. lifechemicals.com Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. rsc.org Common bioisosteres for the amide group include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. lifechemicals.comgoogle.com These heterocyclic rings can mimic the hydrogen bonding properties of amides while being more resistant to hydrolysis. researchgate.net

The synthesis of 1,2,4-oxadiazoles as amide surrogates typically involves the cyclization of O-acylamidoximes. lifechemicals.com For example, a carboxylic acid can be coupled with an amidoxime, followed by a dehydration-cyclization step to form the 1,2,4-oxadiazole (B8745197) ring. This strategy can be applied to 2-amino-2-(naphthalen-2-yl)acetic acid to generate the corresponding oxadiazole analog. Similarly, 1,3,4-oxadiazoles can be synthesized from the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization. researchgate.net

The choice between different oxadiazole isomers can be critical, as the orientation of the nitrogen atoms affects their hydrogen bond accepting capabilities, which can significantly influence biological activity. ijpsjournal.com

Table 2: Common Amide Bioisosteres

| Amide Group | Bioisosteric Replacement | Key Features |

| -CONH- | 1,2,4-Oxadiazole | Metabolically stable, mimics H-bond acceptor properties. |

| -CONH- | 1,3,4-Oxadiazole | Metabolically stable, different H-bond acceptor vector. |

| -CONH- | 1,2,3-Triazole | Resistant to hydrolysis and oxidation, can act as H-bond donor/acceptor. researchgate.net |

Amino Group Modifications

The primary amino group is a key functional handle for derivatization, allowing for a wide range of chemical transformations to modulate the compound's properties.

Acylation and Alkylation of the Primary Amine